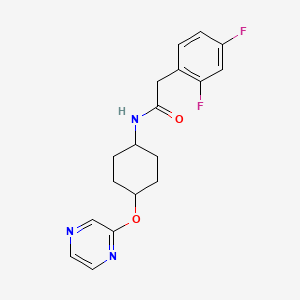

![molecular formula C18H12BrN3O2S B3000625 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 851130-24-0](/img/structure/B3000625.png)

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is a chemical compound with the molecular formula C12H9N3O2S and a molecular weight of 259.28 . It is a derivative of benzofuro[3,2-d]pyrimidin .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidin derivatives involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif were obtained instead .Molecular Structure Analysis

The molecular structure of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is characterized by a benzofuro[3,2-d]pyrimidin core . This core is a novel class of heterocycles that exhibit a wide range of biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidin derivatives include an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes . This reaction is mediated by triethylamine and results in the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines .Scientific Research Applications

Antileukemia Activity

This compound has been evaluated for its potential as an antileukemia agent . The structure of benzofuro[3,2-d]pyrimidin-4-ylthio derivatives has shown promising results in inhibiting the growth of leukemia cells. The compound’s ability to interfere with the proliferation of these cancerous cells makes it a valuable candidate for further research and development in leukemia therapies .

Anticancer Properties

Beyond leukemia, the benzofuro[3,2-d]pyrimidin core is associated with a broad spectrum of anticancer activities. This includes the potential to act against various cancer cell lines, offering a pathway to develop new chemotherapeutic agents that can target different types of cancer with higher specificity and lower toxicity .

Neuroprotective Effects

Some derivatives of benzofuro[3,2-d]pyrimidin have been identified as neuroprotective agents. This suggests that our compound of interest could be modified to enhance its neuroprotective properties, potentially leading to treatments for neurodegenerative diseases or brain injuries .

Antiproliferative Molecule

The compound has shown antiproliferative effects against certain cell lines, including renal and melanoma cells. This antiproliferative activity is crucial for the development of drugs that can control the rapid division of cells, which is a hallmark of tumor growth .

Antibacterial Applications

The benzofuro[3,2-d]pyrimidin skeleton has also been associated with antibacterial properties. This opens up the possibility of using the compound as a starting point for creating new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Drug Development and Synthesis

The compound’s structure is conducive to chemical modifications, making it a versatile scaffold for drug development. Its synthesis pathway can be optimized for large-scale production, which is essential for the commercialization of any pharmaceutical agent .

Molecular Probes

Due to its distinct chemical structure, the compound can be used to create molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes and diseases at the molecular level .

Pharmacological Research

Finally, the compound can serve as a tool in pharmacological research to understand the interaction between drugs and biological systems. It can help in identifying new drug targets and understanding the mechanism of action of various pharmacological agents .

properties

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2S/c19-11-5-7-12(8-6-11)22-15(23)9-25-18-17-16(20-10-21-18)13-3-1-2-4-14(13)24-17/h1-8,10H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBLEBGPGCRTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

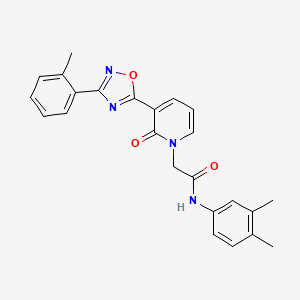

![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)

![2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B3000551.png)

![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3000553.png)

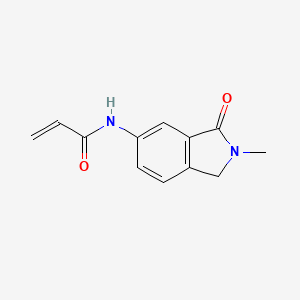

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3000555.png)

![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine](/img/structure/B3000556.png)

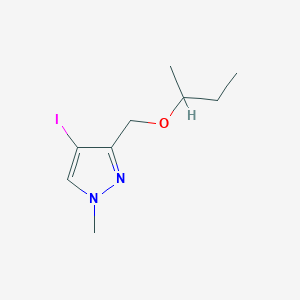

![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)

![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)

![N-Methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B3000562.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)